

# ALCAM (CD166) Antibody for Flow Cytometry Analysis: Application Notes and Protocols

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## Compound of Interest

Compound Name: *alpha-Cam*

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## For Researchers, Scientists, and Drug Development Professionals

Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein belonging to the immunoglobulin superfamily. It plays a crucial role in a variety of cellular processes, including cell-cell adhesion, immune response, and cancer progression. ALCAM mediates both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions, the latter being critical for T-cell activation and proliferation.<sup>[1][2][3]</sup> Flow cytometry is an indispensable tool for studying the expression and function of ALCAM in diverse cell populations. This document provides detailed application notes and protocols for the analysis of ALCAM using flow cytometry.

## Data Presentation: ALCAM Expression on Immune and Cancer Cells

The expression of ALCAM varies across different cell types and can be modulated in disease states. The following tables summarize quantitative data on ALCAM expression from published studies, providing a reference for expected expression levels.

Table 1: ALCAM Expression on Human Peripheral Blood Mononuclear Cells (PBMCs)

Cell Subset	Condition	% Positive Cells (Mean ± SD)	Mean Fluorescence Intensity (MFI) (Mean ± SD)	Reference
CD14+ Monocytes	Healthy Donors	85 ± 5	5000 ± 1500	[4]
aGvHD Patients	Increased	Increased	[4]	
Plasmacytoid Dendritic Cells (pDC)	Healthy Donors	High	High	[4]
Myeloid Dendritic Cells (mDC)	Healthy Donors	Low	Low	[4]
aGvHD Patients	Increased	Increased	[4]	
CD4+ T cells	Healthy Donors	Low	Low	[5]
CD8+ T cells	Healthy Donors	Low	Low	[5]
NK cells (CD3-CD56+)	Healthy Donors	Substantial	Not Reported	[6]
B cells (CD3-CD20+)	Healthy Donors	Low	Low	[6]

aGvHD: acute Graft-versus-Host Disease

Table 2: ALCAM Expression in Cancer

Cancer Type	Tissue	% Positive Cells	Key Findings	Reference
Pancreatic Cancer	Surgical Tissue	33.8 - 70.2%	High expression compared to normal pancreas. [7]	[7]
Oral Squamous Cell Carcinoma	Surgical Tissue	79.41% (Overall)	Higher in larger tumors.	[8]
Colon Cancer	Surgical Tissue	Increased vs. Normal	High levels associated with longer overall survival.	[9]
Melanoma	Primary Lesions	>70% in thick lesions	High expression correlates with poor prognosis. [3]	[10]

## Experimental Protocols

This section provides a detailed protocol for the immunophenotyping of ALCAM on peripheral blood mononuclear cells (PBMCs) by flow cytometry.

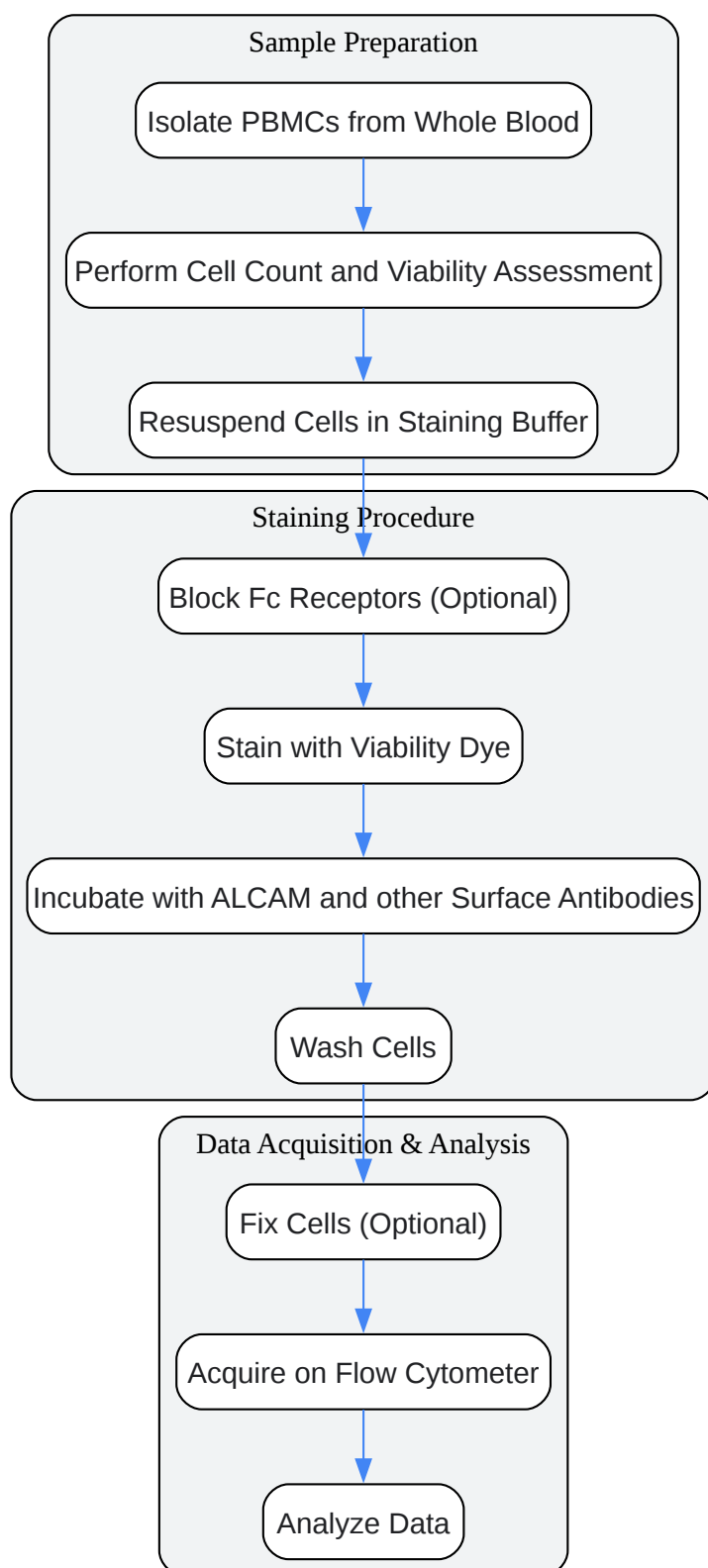
### Protocol: Staining of ALCAM on Human PBMCs for Flow Cytometry Analysis

#### I. Materials and Reagents

- Antibodies:
  - PE-conjugated anti-human CD166 (ALCAM) antibody (Clone: 3A6)
  - Fluorochrome-matched isotype control (e.g., PE Mouse IgG1, κ Isotype Control)
  - Antibodies for co-staining specific cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19, anti-CD56)

- Buffers and Solutions:
  - Phosphate-Buffered Saline (PBS), pH 7.2-7.4
  - Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum (FBS) and 0.09% Sodium Azide)
  - Red Blood Cell (RBC) Lysis Buffer
  - Fixation/Permeabilization Buffer (if performing intracellular staining)
  - Viability Dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
- Equipment:
  - Flow cytometer
  - Vortex mixer
  - Centrifuge
  - Micropipettes
  - Flow cytometry tubes

## II. Experimental Workflow



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Caption: Workflow for ALCAM flow cytometry analysis.

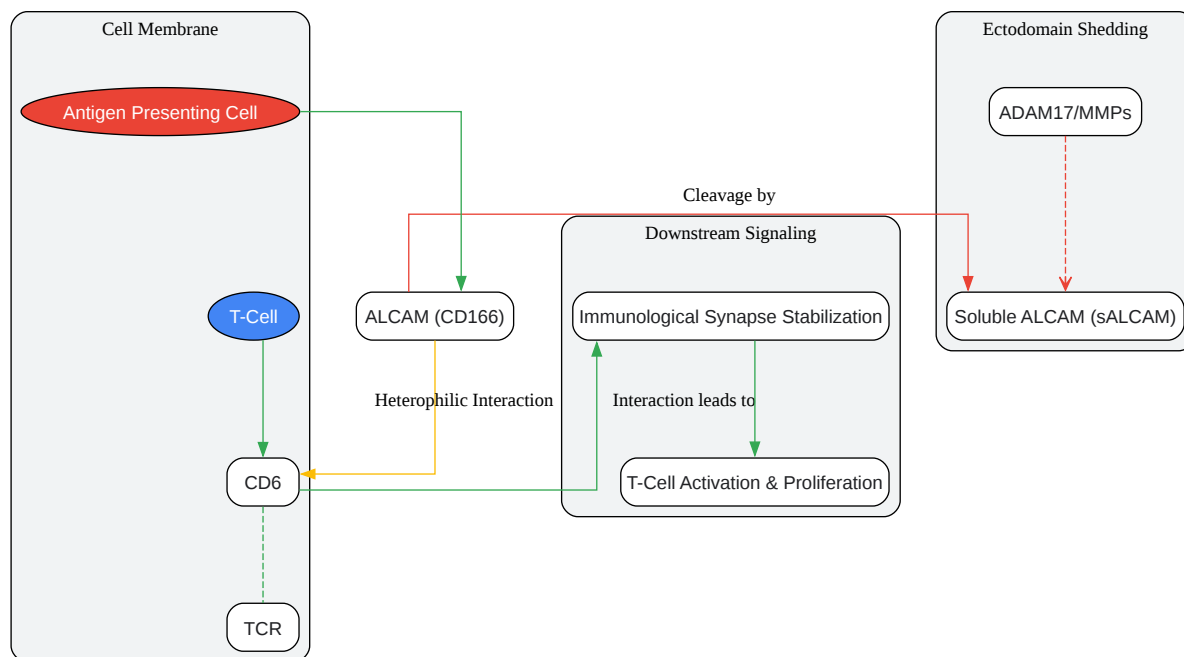
### III. Step-by-Step Procedure

- **PBMC Isolation:** Isolate PBMCs from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
- **Cell Counting and Viability:** Wash the isolated PBMCs with PBS. Perform a cell count and assess viability using a method like trypan blue exclusion. Cell viability should be >90%.
- **Cell Suspension:** Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of  $1 \times 10^7$  cells/mL.
- **Fc Receptor Blocking (Optional but Recommended):** To reduce non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10 minutes at 4°C.
- **Viability Staining:** Stain the cells with a viability dye according to the manufacturer's instructions. This is crucial to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
- **Surface Antibody Staining:**
  - Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into each flow cytometry tube.
  - Add the PE-conjugated anti-human ALCAM antibody at the recommended concentration (e.g., 5  $\mu$ L per test).<sup>[1]</sup>
  - In a separate tube, add the same concentration of the PE-conjugated isotype control.
  - Add other fluorochrome-conjugated antibodies for co-staining of specific immune cell subsets.
  - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- **Washing:** After incubation, add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
- **Resuspension:** Resuspend the cell pellet in 300-500  $\mu$ L of Flow Cytometry Staining Buffer.

- **Fixation (Optional):** If data acquisition will not be performed immediately, cells can be fixed with a suitable fixative (e.g., 1-4% paraformaldehyde). Note that fixation will kill the cells.
- **Data Acquisition:** Acquire the samples on a flow cytometer. Be sure to set up appropriate compensation controls to correct for spectral overlap between fluorochromes.
- **Data Analysis:** Analyze the acquired data using appropriate flow cytometry analysis software. Gate on the cell population of interest based on forward and side scatter properties, and then on specific lineage markers. Use the isotype control to set the gate for ALCAM-positive cells.

## ALCAM Signaling and Interactions

ALCAM's function is intimately linked to its interactions with other molecules, primarily CD6 on T-cells and homophilic interactions with other ALCAM molecules. These interactions are crucial for the formation and stabilization of the immunological synapse, leading to T-cell activation and proliferation.<sup>[5]</sup><sup>[11]</sup> The extracellular domain of ALCAM can also be shed from the cell surface by metalloproteinases such as ADAM17, releasing a soluble form (sALCAM).<sup>[11]</sup>



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Caption: ALCAM interaction and signaling pathway.

## ALCAM in Drug Development

The critical role of the ALCAM-CD6 pathway in T-cell mediated immune responses makes it an attractive target for therapeutic intervention in autoimmune diseases and cancer.[4][12] While

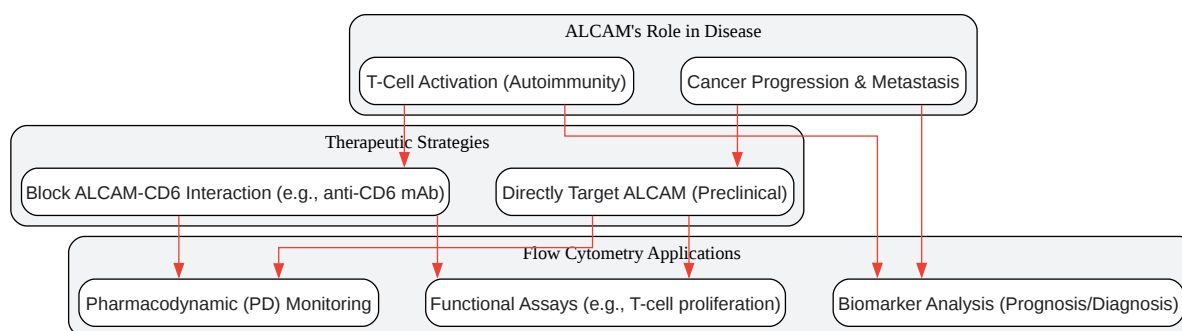


no ALCAM-targeting monoclonal antibodies are currently in clinical development, the pathway is being targeted indirectly.[\[13\]](#)[\[14\]](#)

- **Therapeutic Targeting:** Itolizumab, an anti-CD6 monoclonal antibody, blocks the interaction between CD6 and ALCAM, thereby inhibiting T-cell activation and proliferation.[\[4\]](#) This approach is being investigated for the treatment of conditions like lupus nephritis and graft-versus-host disease.[\[4\]](#)[\[11\]](#)
- **Biomarker Potential:** ALCAM expression levels, as measured by flow cytometry and other methods, are being explored as a prognostic biomarker in various cancers.[\[3\]](#)[\[15\]](#) For instance, high ALCAM expression has been associated with poor prognosis in melanoma but longer survival in colon cancer, highlighting its context-dependent role.[\[3\]](#)[\[9\]](#)
- **Preclinical Research:** ALCAM-blocking antibodies and antibody fragments are valuable tools in preclinical research to investigate the role of ALCAM in disease models and to validate it as a therapeutic target.[\[13\]](#)[\[16\]](#)

Flow cytometry is a pivotal technique in these drug development efforts, enabling:

- Quantification of target engagement by therapeutic antibodies.
- Monitoring of ALCAM expression on circulating tumor cells or immune cells as a pharmacodynamic biomarker.[\[13\]](#)[\[17\]](#)
- Assessment of the effects of drug candidates on immune cell function and activation.[\[13\]](#)



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Caption: Role of ALCAM in drug development.

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